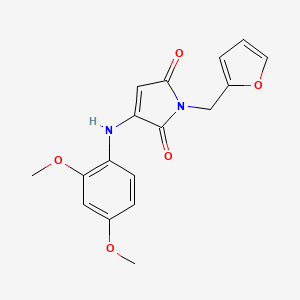

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

Description

3-((2,4-Dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is a derivative of the pyrrole-2,5-dione (maleimide) scaffold, a well-studied heterocyclic system in medicinal and organic chemistry. The compound features:

- N(1)-substitution: A furan-2-ylmethyl group, introducing oxygen-containing aromaticity and moderate polarity.

Pyrrole-2,5-diones are known for diverse applications, including kinase inhibition and antimicrobial activity, depending on substituent patterns .

Properties

IUPAC Name |

3-(2,4-dimethoxyanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-22-11-5-6-13(15(8-11)23-2)18-14-9-16(20)19(17(14)21)10-12-4-3-7-24-12/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGBYZDMWLPKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Maleic Anhydride-Based Cyclization

The foundational approach for pyrrole-2,5-dione (maleimide) synthesis involves cyclization of maleamic acids derived from maleic anhydride and primary amines. For instance, reacting maleic anhydride with furfurylamine generates N-(furan-2-ylmethyl)maleamic acid, which undergoes cyclodehydration using acetic anhydride or thionyl chloride to yield 1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione. This method, while straightforward, requires precise temperature control to avoid side reactions such as over-oxidation or polymerization.

Amidrazone-Maleic Anhydride Condensation

Recent advances highlight the use of N3-substituted amidrazones in constructing substituted pyrrole-2,5-diones. For example, amidrazones derived from 2,4-dimethoxyaniline react with 2,3-dimethylmaleic anhydride to form 3,4-dimethyl-1H-pyrrole-2,5-diones with yields exceeding 75% under reflux conditions. Adapting this method, substituting the amidrazone’s N3 group with a 2,4-dimethoxyphenyl moiety could directly introduce the desired amino group at position 3.

Functionalization at Position 3: Introducing the (2,4-Dimethoxyphenyl)amino Group

Nucleophilic Aromatic Substitution

Halogenated maleimides serve as intermediates for introducing amino groups. For instance, 3-bromo-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione, synthesized via bromination of the parent maleimide, undergoes nucleophilic substitution with 2,4-dimethoxyaniline in the presence of a palladium catalyst. This method, inspired by Buchwald-Hartwig amination protocols, achieves moderate yields (50–65%) but requires rigorous exclusion of moisture.

Michael Addition to α,β-Unsaturated Carbonyls

The electron-deficient double bond of 1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione facilitates Michael addition. Treatment with 2,4-dimethoxyaniline in ethanol at 60°C results in regioselective addition at position 3, forming the target compound after tautomerization. This method avoids harsh conditions but may require stoichiometric bases like triethylamine to enhance nucleophilicity.

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates reaction kinetics. A study on 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione synthesis demonstrated that microwave heating reduced reaction times from 2 hours to 15–20 minutes while improving yields from 39% to 70%. Applying this technique to the target compound’s synthesis could enhance efficiency, particularly during cyclization and amination steps.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR spectra of analogous compounds reveal distinct signals for the furanmethyl group (δ 4.5–5.0 ppm, multiplet) and methoxy protons (δ 3.8–3.9 ppm, singlet). The amino proton typically appears as a broad singlet near δ 6.5 ppm due to hydrogen bonding. 13C NMR confirms the maleimide carbonyls at δ 170–175 ppm and aromatic carbons between δ 110–160 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives reveals planar pyrrole rings with substituents adopting equatorial orientations to minimize steric strain. Similar analysis for the target compound would validate the trans configuration of the furanmethyl and (2,4-dimethoxyphenyl)amino groups.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Maleic Anhydride Cyclization | Furfurylamine, Maleic Anhydride | Reflux, 6–8 hrs | 60–75 | Simple, Scalable | Low regioselectivity |

| Amidrazone Condensation | 2,4-Dimethoxyphenylamidrazone | Toluene, 80°C, 12 hrs | 70–85 | Direct amino incorporation | Requires custom amidrazone synthesis |

| Microwave-Assisted Amination | 3-Bromo-maleimide, Pd catalyst | Microwave, 15 mins | 50–65 | Rapid, High efficiency | Costly catalysts |

Challenges and Mitigation Strategies

- Regioselectivity Control : Competing reactions at positions 2 and 3 necessitate steric directing groups or catalysts. Employing bulky bases like DBU favors substitution at the less hindered position 3.

- Functional Group Stability : The furan ring’s sensitivity to strong acids requires mild cyclization agents (e.g., acetic anhydride over sulfuric acid).

- Purification Difficulties : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates the target compound from polymeric byproducts.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrrole-2,5-dione derivatives, emphasizing substituent effects, molecular properties, and reported bioactivities:

Structural and Functional Insights

Substituent Positionality: The target compound’s (2,4-dimethoxyphenyl)amino group at C(3) contrasts with chloro or fluoro substituents in analogs (e.g., ). N(1)-substitution: The furan-2-ylmethyl group offers a smaller, more polar substituent than benzyl () or steroid-derived chains (), likely improving solubility but reducing membrane permeability versus lipophilic groups.

This differs from electron-withdrawing chloro/fluoro groups in and , which may alter charge distribution and reactivity.

Bioactivity Correlation: Kinase Inhibition: SB-216763 () demonstrates that dichlorophenyl and indole substituents at C(3)/C(4) are critical for GSK3β inhibition. The target’s dimethoxyphenylamino group may compete in similar binding sites but with distinct affinity. Antimicrobial Potential: Chalcone derivatives with 2,4-dimethoxyphenyl groups () inhibit PfFd-PfFNR interaction (up to 50%), suggesting the target’s dimethoxy motif could confer antiparasitic activity.

Physicochemical Properties :

- The target’s molecular weight (329.33 g/mol) and LogP (estimated ~2.1) align with Lipinski’s rules for drug-likeness, contrasting with U73122 (529.71 g/mol), which may face bioavailability challenges.

Biological Activity

3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound is part of the pyrrole family, known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-(2,4-dimethoxyanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione. Its molecular formula is , and it has a molecular weight of 332.32 g/mol. The structure features a pyrrole ring fused with a furan moiety and a dimethoxyphenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate enzyme activities and influence signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling.

Antioxidant Properties

Research has also highlighted the antioxidant potential of related pyrrole derivatives. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer.

Case Studies

A notable study synthesized several pyrrole derivatives to assess their biological activities. Among these compounds, some exhibited significant cytotoxic effects on cancer cell lines and showed potential as therapeutic agents.

Case Study: Synthesis and Testing

In one study, researchers synthesized various pyrrole derivatives through multi-step organic reactions. The synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines using MTT assays. Results indicated that modifications in the side groups significantly influenced the biological activity of the compounds.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for high-yield synthesis of this compound?

The synthesis typically involves sequential functionalization of the pyrrole-2,5-dione core. Key steps include:

- Amine coupling : Reacting 2,4-dimethoxyaniline with maleic anhydride derivatives under reflux in ethanol or toluene .

- N-alkylation : Introducing the furan-2-ylmethyl group via nucleophilic substitution, often using a base like K₂CO₃ to deprotonate the amine .

- Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the pyrrolidine-2,5-dione ring .

Critical conditions : - Temperature : 80–110°C for amine coupling; higher temperatures (>100°C) may degrade sensitive substituents .

- Solvent polarity : Ethanol enhances solubility of polar intermediates, while toluene improves cyclization efficiency .

- Monitoring : Thin-layer chromatography (TLC) and in-situ NMR track intermediate formation .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; furan protons at δ 6.3–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of furan-2-ylmethyl group) .

Q. How is purity assessed, and what contaminants are commonly observed during synthesis?

- Common impurities : Unreacted maleic anhydride derivatives, incomplete cyclization byproducts, or oxidized furan rings .

- Mitigation strategies :

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar byproducts .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Target selection : Prioritize enzymes with conserved active sites (e.g., kinases, proteases) based on structural analogs .

- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations.

- Key parameters :

- Binding affinity (ΔG) : Values ≤ −7 kcal/mol suggest strong interactions .

- Hydrogen bonding : Methoxy and amino groups often form H-bonds with catalytic residues .

- Validation : Compare docking results with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .

- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Selectivity profiling : Screen against a panel of 50+ kinases/proteases to identify off-target effects .

Q. How do environmental factors (pH, temperature) influence its stability?

Q. How can contradictory data in biological efficacy across studies be resolved?

- Variable factors :

- Assay conditions : Differences in buffer composition (e.g., DMSO concentration) alter compound solubility .

- Cell line heterogeneity : Genetic variations in cell models affect target expression .

- Resolution strategies :

- Dose-response curves : Use standardized protocols (e.g., NIH/NCATS guidelines).

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What role do substituents (e.g., 2,4-dimethoxyphenyl, furan) play in modulating activity?

- Methoxy groups : Electron-donating effects enhance binding to hydrophobic enzyme pockets (e.g., COX-2) .

- Furan ring : π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) improves selectivity .

- Amino linker : Facilitates hydrogen bonding with catalytic aspartate/glutamate residues .

Q. How can novel analytical methods improve detection in complex matrices (e.g., serum)?

- LC-MS/MS : Multiple reaction monitoring (MRM) with deuterated internal standards quantifies nanomolar concentrations .

- Sample preparation : Solid-phase extraction (C18 cartridges) removes serum albumin interference .

Q. What comparative studies exist between this compound and structurally related analogs?

- Key analogs :

- Design insights : Bulky substituents (e.g., 2,4-dimethoxy) balance potency and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.